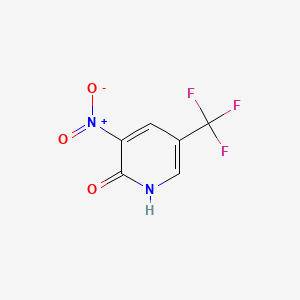

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-4(11(13)14)5(12)10-2-3/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKHKBZLLIWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379374 | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-64-1 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a key chemical intermediate and a compound with emerging applications in advanced analytical techniques. This guide details its synthesis, physicochemical properties, and known applications, with a focus on its utility for professionals in chemical research and drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key procedures.

Chemical Identity and Physical Properties

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, also known by its IUPAC name 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one, is a functionalized pyridine derivative.[1][2] It exists in tautomeric equilibrium between the pyridinol and pyridinone forms, a common characteristic of 2-hydroxypyridines.[3] The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₃N₂O₃ | [1][4] |

| Molecular Weight | 208.09 g/mol | [1][2][4] |

| CAS Number | 99368-66-8 | [1][2][4] |

| Appearance | Light yellow powder/solid | [5] |

| Melting Point | 185 - 190 °C | [5] |

| 189 - 190 °C | [6][7] | |

| Boiling Point | No information available | [5] |

| Solubility | No information available | [5] |

| pKa (Predicted) | 5.71 ± 0.10 |

Synthesis

The primary route for the synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is through the nitration of its precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.

Synthesis Workflow

The synthesis is a one-step nitration reaction followed by an aqueous workup and extraction.

References

- 1. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, with the CAS number 33252-64-1, is a substituted pyridine derivative. Its unique chemical structure, featuring a hydroxyl group, a nitro group, and a trifluoromethyl group on a pyridine ring, makes it a compound of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization.

Chemical Structure and Properties

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine exhibits tautomerism, existing in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. The pyridin-2(1H)-one tautomer is generally the more stable form.

-

IUPAC Name: 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one

-

Synonyms: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, 3-Nitro-5-(trifluoromethyl)-2-pyridinol

-

CAS Number: 33252-64-1

-

Molecular Formula: C₆H₃F₃N₂O₃

-

Molecular Weight: 208.10 g/mol

The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the pyridine ring, making the hydroxyl group more acidic and the ring susceptible to nucleophilic substitution.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 189-190 °C | [1] |

| Molecular Weight | 208.10 | [1] |

| Molecular Formula | C6H3F3N2O3 | [1] |

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is typically achieved through the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.

Experimental Protocol: Nitration of 2-hydroxy-5-(trifluoromethyl)pyridine

Materials:

-

2-hydroxy-5-(trifluoromethyl)pyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

50% aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Raise the temperature of the reaction mixture to 65 °C and continue stirring for 24 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by slowly pouring the mixture into ice (300 g).

-

Neutralize the resulting solution by the slow addition of 50% aqueous sodium hydroxide solution (85 mL).

-

Extract the aqueous phase with ethyl acetate (4 x 200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product as a yellow solid.

Yield: 7.4 g (58%)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine provides characteristic signals for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.66 | s | H-4 |

| 8.29 | s | H-6 |

Solvent: CDCl₃

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show distinct signals for the six carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing substituents and the heteroatom in the ring.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-2 (C-OH) | ~160 |

| C-3 (C-NO₂) | ~135 |

| C-4 | ~145 |

| C-5 (C-CF₃) | ~120 (q, J ≈ 35 Hz) |

| C-6 | ~130 |

| CF₃ | ~123 (q, J ≈ 275 Hz) |

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group attached to an aromatic ring.

| Functional Group | Predicted Chemical Shift (δ) ppm |

| -CF₃ | -60 to -70 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | O-H stretch (broad) |

| 3100-3000 | C-H stretch (aromatic) |

| 1680-1640 | C=O stretch (from pyridin-2-one tautomer) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1550-1500, 1350-1300 | N-O stretch (nitro group) |

| 1300-1100 | C-F stretch (trifluoromethyl group) |

Mass Spectrometry (MS)

The mass spectrum of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine would show the molecular ion peak (M⁺) at m/z 208. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), hydroxyl group (-OH), and potentially the trifluoromethyl group (-CF₃).

Biological Activity and Applications

Currently, there is limited information available in the public domain regarding the specific biological activities or its involvement in signaling pathways. Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical applications. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity in drug candidates.

Conclusion

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a valuable chemical intermediate with a well-defined structure and synthesis protocol. The spectroscopic data, both experimental and predicted, provide a clear characterization of the molecule. While its direct biological applications are not extensively documented, its utility as a building block in the development of new chemical entities for various research fields is evident. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine CAS number lookup

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a key heterocyclic building block in organic and medicinal chemistry. This guide details its chemical and physical properties, provides a comprehensive synthesis protocol, and discusses its applications, particularly as a pharmaceutical intermediate. This compound is of significant interest to professionals in drug discovery and development due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules.

Chemical Identification and Properties

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a hydroxyl, a nitro, and a trifluoromethyl group. These functional groups impart unique electronic properties and reactivity, making it a versatile intermediate in the synthesis of more complex molecules.

It is important to note that there is a potential for confusion with its isomer, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8). This guide is focused exclusively on the compound with the nitro group at the 3-position and the trifluoromethyl group at the 5-position, as identified by CAS Number 33252-64-1 .[1][]

Quantitative Data Summary

The key physicochemical properties of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 33252-64-1 | [1][][3][4] |

| Molecular Formula | C6H3F3N2O3 | [1][4] |

| Molecular Weight | 208.10 g/mol | [1][4] |

| Melting Point | 189-190 °C | |

| Boiling Point | 276.2±40.0 °C (Predicted) | [3] |

| Density | 1.61±0.1 g/cm³ (Predicted) | [3] |

| pKa | 5.89±0.10 (Predicted) | [3] |

| Appearance | Off-white solid | [3] |

| MDL Number | MFCD00153193 | [1] |

Synthesis and Experimental Protocols

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is primarily used as an organic synthesis intermediate.[5] Its synthesis is a critical process for its application in further chemical transformations.

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

The established method for the synthesis of this compound involves the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.[3][6]

Experimental Protocol:

-

Reaction Setup: Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a suitable reaction vessel. Cool the reaction system to 0 °C using an ice bath.[3][6]

-

Nitration: Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.[3][6]

-

Reaction Progression: Raise the temperature of the reaction mixture to 65 °C and continue to stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][5][6]

-

Work-up: After the reaction is complete, cool the system to room temperature. Quench the reaction by slowly pouring the mixture into ice (300 g).[3][6]

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).[3][6]

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL). Combine all the organic phases.[3][6]

-

Purification: Dry the combined organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. This procedure yields 2-hydroxy-3-nitro-5-trifluoromethylpyridine as a yellow solid (7.4 g, 58% yield).[3][6]

-

Characterization: The product can be characterized by ¹H NMR (CDCl₃): δ 8.66 (s, 1H), 8.29 (s, 1H).[3][6]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

Applications in Drug Development and Research

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][7][8] The trifluoromethylpyridine scaffold is a key structural motif in many active ingredients.[7][8]

The functional groups on the pyridine ring allow for a variety of chemical transformations. The hydroxyl group can be easily substituted, for instance, in halogenation reactions to produce the corresponding chlorinated or brominated pyridine products, which are also versatile intermediates.[5] The nitro group can be reduced to an amino group, providing another reactive site for building more complex molecular architectures.

While specific signaling pathways modulated by this compound are not extensively documented, its utility as a building block for pharmacologically active molecules is well-established.[5] Its derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, are recognized as important intermediates in the synthesis of a range of therapeutic agents.[9] The presence of the trifluoromethyl group is known to often enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[9] Therefore, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of high interest for medicinal chemists and drug development professionals engaged in the synthesis of novel therapeutics.

References

- 1. 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 3. 33252-64-1 | CAS DataBase [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [guidechem.com]

- 6. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in organic and medicinal chemistry. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various research and development sectors. This guide is intended to be a comprehensive resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, also known by its IUPAC name 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one, is a solid organic compound at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H3F3N2O3 | [2][3] |

| Molecular Weight | 208.10 g/mol , 208.09 g/mol | [2][3][4] |

| CAS Number | 33252-64-1, 99368-66-8 | [2][3] |

| Melting Point | 189-190 °C, 158 °C | [2][5] |

| Boiling Point (Predicted) | 255.2 ± 40.0 °C | [5][6] |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 5.71 ± 0.10 | [5] |

| Appearance | Yellow Solid | [5] |

Tautomerism

The compound exists in tautomeric equilibrium between the enol form (2-hydroxy-pyridine) and the amide form (pyridin-2-one).[1] This characteristic is crucial for its reactivity and interactions in biological systems.

Experimental Protocols

This section details the synthetic procedures for the preparation of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine and its subsequent conversion to a chlorinated derivative, which is a common step in further functionalization.

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

This protocol outlines the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.[7]

Materials:

-

2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol)

-

Concentrated sulfuric acid (50 mL)

-

Fuming nitric acid (14 mL, 92 mmol)

-

Ice (300 g)

-

50% aqueous sodium hydroxide solution (85 mL)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid in a suitable reaction vessel.

-

Cool the reaction system to 0 °C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Raise the temperature to 65 °C and continue stirring for 24 hours.

-

Upon completion, cool the reaction system to room temperature.

-

Quench the reaction by slowly pouring the mixture into 300 g of ice.

-

Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution.

-

Extract the aqueous phase multiple times with ethyl acetate (e.g., 4 x 200 mL).

-

Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid (Yield: 7.4 g, 58%).[7]

Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of the hydroxyl group to a chloro group, a common transformation for pyridine intermediates.[8]

Materials:

-

5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

-

Thionyl chloride (SOCl₂, 18.45 mL, 253 mmol)

-

N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

-

Add N,N-dimethylformamide as a catalyst.

-

Stir the reaction mixture at 100 °C for 10 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product (Yield: 2.46 g, 86%).[8]

Applications in Research and Development

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a versatile building block with applications spanning several scientific fields.

-

Organic Synthesis Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules.[1] The presence of nitro, trifluoromethyl, and hydroxyl groups allows for diverse chemical transformations.[9] The hydroxyl group can be readily substituted, for example, through halogenation reactions.[1] The nitro group can be reduced to an amino group, providing another site for functionalization.[9]

-

Pharmaceutical and Agrochemical Development: Trifluoromethylpyridine derivatives are a key structural motif in many active ingredients for both pharmaceuticals and agrochemicals.[10][11] The unique properties imparted by the trifluoromethyl group, such as enhanced lipophilicity and metabolic stability, make these compounds attractive in drug design.[9] Specifically, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is listed as an intermediate in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[12]

-

Analytical Chemistry: The compound has shown exceptional performance as a novel matrix in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).[9] It has demonstrated higher sensitivity and specificity in detecting endogenous metabolites in biological tissues compared to traditional matrices.[9]

Conclusion

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest to the scientific community. Its well-defined physicochemical properties and versatile reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The detailed synthetic protocols provided herein offer a practical guide for its preparation and derivatization, facilitating further research and application in various fields of chemical and biological sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE CAS#: 99368-66-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 [chemicalbook.com]

- 8. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clearsynth.com [clearsynth.com]

spectroscopic data for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, also known as 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, is a pyridine derivative with the chemical formula C₆H₃F₃N₂O₃ and a molecular weight of approximately 208.09 g/mol .[1][2][3][4] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5][6] Its unique electronic properties, stemming from the presence of electron-withdrawing nitro and trifluoromethyl groups, make it a subject of interest for various chemical transformations.[5][7] Recently, it has also been identified as a novel and effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the analysis of endogenous metabolites in biological tissues compared to standard matrices.[7][8][9] This guide provides a comprehensive overview of its spectroscopic properties, including available data and the experimental protocols for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is presented below.

| Property | Value | Reference |

| CAS Number | 33252-64-1 / 99368-66-8 | [1][2][3][4][10] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [1][2][3][4] |

| Molecular Weight | 208.09 g/mol | [1][2][3] |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [11][12] |

| Melting Point | 189-190 °C | [13] |

| Appearance | Yellow solid | [1] |

Spectroscopic Data

This section details the available .

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic compounds. The reported ¹H NMR data for this compound is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.66 | Singlet (s) | 1H |

| 8.29 | Singlet (s) | 1H |

Solvent: CDCl₃[1]

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental ¹³C NMR and Infrared (IR) spectroscopy data for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine are not widely available in the public domain. However, key mass spectrometry information is known.

-

Mass Spectrometry (MS): The compound has a monoisotopic mass of 208.00957645 Da.[12] It has been successfully used as a matrix in MALDI-MS, where it aids in the ionization of metabolites for detection in positive-ion mode.[8][9] This application highlights its high ionization efficiency and chemical stability under laser irradiation.[8][9]

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine are provided below.

Synthesis Protocol

The synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is typically achieved through the nitration of its precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.[1]

-

Dissolution: Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]

-

Nitration: Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the cooled solution, maintaining the temperature at 0 °C.[1]

-

Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, raise the temperature to 65 °C and stir for an additional 24 hours.[1]

-

Quenching: After cooling the reaction to room temperature, slowly pour the mixture into ice (300 g) to quench the reaction.[1]

-

Neutralization: Carefully neutralize the mixture by adding 50% aqueous sodium hydroxide solution (85 mL).[1]

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).[1]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow solid.[1]

Caption: Workflow for the synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

General Spectroscopic Analysis Protocols

While specific instrument parameters for this compound are not detailed in the literature, the following outlines general procedures for obtaining the relevant spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest in synthetic and analytical chemistry. While a complete spectroscopic profile, including detailed ¹³C NMR and IR data, is not extensively documented in publicly available literature, the existing ¹H NMR and mass spectrometry information provides a solid foundation for its identification and characterization. The established synthesis protocol is robust, and standard spectroscopic methods can be applied for further analysis. The recent discovery of its utility as a MALDI matrix opens new avenues for its application in advanced analytical techniques, particularly in the field of metabolomics. Further research to fully characterize its spectroscopic properties would be a valuable contribution to the scientific community.

References

- 1. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | FH46205 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 99368-66-8 Cas No. | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 11. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]

- 12. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. matrixscientific.com [matrixscientific.com]

Tautomerism in 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine. The core of this document focuses on the interplay between the hydroxy-pyridine and pyridone forms, supported by spectroscopic data from analogous compounds, computational chemistry principles, and detailed experimental protocols for synthesis and characterization.

Introduction to Tautomerism in 2-Hydroxypyridines

The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic example of prototropic tautomerism, a phenomenon of significant interest in medicinal chemistry and drug development.[1][2] This equilibrium involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, as well as the surrounding solvent environment.[3][4] Generally, non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents shift the equilibrium towards the more polar 2-pyridone form.[5]

For the compound of interest, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, the presence of strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups is expected to significantly influence the tautomeric preference.

Tautomeric Equilibrium of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

While a complete set of spectroscopic data for both tautomers of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is not available, data from analogous compounds allows for a predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts are highly indicative of the predominant tautomeric form. For the analogous 2-hydroxy-5-nitropyridine, the experimentally observed chemical shifts in DMSO-d₆ align well with the calculated values for the keto (2-pyridone) form.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (based on analogous compounds)

| Tautomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |

| Hydroxy Form | Aromatic protons in the 7.0-8.5 ppm range. OH proton signal may be broad and variable. | Aromatic carbons in the 110-160 ppm range. C-OH carbon around 160-170 ppm. |

| Pyridone Form | Aromatic protons shifted compared to the hydroxy form. NH proton signal typically downfield (>10 ppm). | Carbonyl carbon (C=O) signal expected in the 160-175 ppm range. |

A reported ¹H NMR spectrum for the synthesis product of 2-hydroxy-3-nitro-5-trifluoromethylpyridine shows signals at δ 8.66 (s, 1H) and 8.29 (s, 1H) in CDCl₃, which are in the aromatic region. The absence of a distinct, sharp OH peak and the downfield position of the aromatic protons are suggestive of the pyridone form being present, though a definitive assignment without the NH proton signal is difficult.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the hydroxy and pyridone tautomers. The key vibrational modes to consider are the O-H stretch of the hydroxy form and the C=O stretch of the pyridone form.

Table 2: Key Infrared Absorption Bands for Tautomer Identification

| Tautomer | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxy Form | O-H stretch | 3200-3600 (broad) |

| C=C and C=N stretches | 1500-1650 | |

| Pyridone Form | N-H stretch | 3000-3400 (broad) |

| C=O stretch (Amide I) | 1650-1690 (strong) | |

| C=C stretch | 1550-1620 |

In the solid state, 2-pyridone derivatives often show strong intermolecular hydrogen bonding, which can lead to a broadening and shifting of the N-H and C=O stretching frequencies.[5]

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to their distinct electronic structures. The 2-hydroxypyridine form, being more aromatic, typically exhibits a π-π* transition at a shorter wavelength compared to the n-π* transition of the less aromatic 2-pyridone form.[8] The position of these absorption maxima is also sensitive to solvent polarity.[9]

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers.[10][11] For 2-hydroxy-5-nitropyridine, DFT calculations have shown the keto tautomer to be more stable than the enol tautomer by approximately 0.86-1.35 kcal/mol in the gas phase.[6][7] It is anticipated that similar calculations for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine would show an even greater energy difference in favor of the pyridone form due to the cumulative electron-withdrawing effects of the substituents.

Workflow for computational analysis of tautomerism.

Experimental Protocols

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Method 1: [12]

-

Reactants: 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol), sulfuric acid (160 mL), nitric acid (24 mL, 0.55 mol).

-

Procedure:

-

Dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at -10°C.

-

Slowly add nitric acid dropwise, maintaining the temperature at -10°C.

-

Stir the reaction mixture at 40°C for 6 hours.

-

Monitor the reaction progress by TLC.

-

Pour the reaction mixture into ice water.

-

Adjust the pH to 4-5 with a saturated NaOH solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Method 2:

-

Reactants: 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol), concentrated sulfuric acid (50 mL), fuming nitric acid (14 mL, 92 mmol).

-

Procedure:

-

Dissolve 2-hydroxy-5-trifluoromethylpyridine in concentrated sulfuric acid and cool to 0°C.

-

Slowly add fuming nitric acid dropwise at 0°C.

-

Stir at 0°C for 1 hour after addition.

-

Raise the temperature to 65°C and stir for 24 hours.

-

Cool to room temperature and quench by pouring into ice (300 g).

-

Neutralize with 50% aqueous sodium hydroxide solution (85 mL).

-

Extract with ethyl acetate (4 x 200 mL).

-

Combine organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.

-

Characterization of Tautomeric Equilibrium

A combination of spectroscopic techniques in different solvents is recommended to probe the tautomeric equilibrium.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a non-polar solvent (e.g., CDCl₃ or C₆D₆) and a polar aprotic solvent (e.g., DMSO-d₆). The relative integration of signals corresponding to each tautomer can provide a quantitative measure of the equilibrium.

-

IR Spectroscopy: Record IR spectra in the solid state (KBr pellet or ATR) and in solution (e.g., in CCl₄ and CH₃CN) to observe shifts in the C=O and O-H/N-H stretching frequencies.

-

UV-Vis Spectroscopy: Measure the absorption spectra in solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to observe solvatochromic shifts and changes in the relative intensities of absorption bands corresponding to each tautomer.

Experimental workflow for tautomer characterization.

Conclusion

The tautomeric equilibrium of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is strongly predicted to favor the 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one (keto) form. This prediction is based on the known behavior of 2-hydroxypyridine systems and is reinforced by the presence of multiple strong electron-withdrawing groups on the pyridine ring. While direct quantitative experimental data for this specific molecule is lacking, a robust understanding can be achieved through comparative analysis with closely related analogs and by employing the spectroscopic and computational methodologies outlined in this guide. For professionals in drug development, a thorough characterization of the predominant tautomeric form is critical, as it dictates the molecule's physicochemical properties, receptor binding interactions, and overall pharmacological profile. A recent study has also highlighted the utility of this compound as a novel matrix for enhanced MALDI imaging of tissue metabolites, underscoring its potential in advanced analytical applications.[13]

References

- 1. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Application of Trifluoromethylpyridine Derivatives

Introduction: In the landscape of modern agrochemical and pharmaceutical research, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for the development of novel active ingredients.[1][2][3][4] The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the biological activity and pharmacokinetic profile of a molecule.[5][6] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of trifluoromethylpyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on this critical chemical class.

Key Discoveries and Marketed Products

The journey of trifluoromethylpyridine derivatives from laboratory curiosities to blockbuster products began in the early 1980s with the development of economically viable synthetic routes from 3-picoline.[3] This breakthrough paved the way for extensive research and development, leading to the introduction of numerous successful products in both the agrochemical and pharmaceutical sectors.

Agrochemicals: The first major commercial success for a TFMP derivative was the herbicide Fluazifop-butyl , introduced to the market as a potent and selective graminicide.[1][2][7] Since then, over 20 TFMP-containing agrochemicals have been commercialized, spanning herbicides, fungicides, and insecticides.[1][2][7] Notable examples include the fungicide Picoxystrobin , which acts by inhibiting mitochondrial respiration in fungi, and the insecticide Flonicamid , which exhibits a unique mode of action against sucking insects.[8][9][10]

Pharmaceuticals: The impact of the TFMP moiety extends into human and veterinary medicine, with five pharmaceutical and two veterinary products containing this scaffold having received market approval.[2][3] A significant number of candidates are also currently in clinical trials, targeting a range of diseases including cancer and viral infections.[2][3][11] The anti-HIV drug Tipranavir is a prominent example of a successful TFMP-containing pharmaceutical.[11]

Synthetic Methodologies

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two main strategies: the chlorine/fluorine exchange method and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[3][4]

Chlorine/Fluorine Exchange

This widely used industrial method typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine intermediate, followed by a fluorine exchange reaction, often using hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (SbF3).[1][4][12] The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a key intermediate for many agrochemicals, exemplifies this approach.[1][4]

Cyclocondensation with Trifluoromethyl Building Blocks

An alternative strategy involves the construction of the pyridine ring through cyclocondensation reactions using readily available trifluoromethyl-containing building blocks.[3][11] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, and 2,2,2-trifluoroacetyl chloride.[3][11] This method offers versatility in accessing a wide range of substitution patterns on the pyridine ring.

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylpyridine derivatives, highlighting their synthetic efficiency and biological potency.

Table 1: Synthesis Yields of Key Trifluoromethylpyridine Intermediates and Final Products

| Compound | Starting Material | Reaction Type | Yield (%) | Reference |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonolysis | ~90 | [8] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Fluorination | 73 | [1] |

| Flonicamid | 4-Trifluoromethylnicotinoyl chloride | Amidation | 90.6 - 91.7 | [7][9] |

| Pyroxsulam | 2-Amino-5,7-dimethoxy[2][8][9]triazolo[1,5-a]pyrimidine & 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | Condensation | 94 | [13] |

Table 2: Biological Activity of Trifluoromethylpyridine Derivatives

| Compound | Target/Assay | Value | Units | Reference |

| Flonicamid | Cotton Aphid (Aphis gossypii) Control | 0.036 - 0.089 | lb ai/a | [14] |

| Trifluoromethylpyridine Amide (F10) | Xanthomonas oryzae pv. oryzae (Xoo) | 83 | mg L⁻¹ (EC₅₀) | [15] |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | NCI-60 Human Tumor Cell Line Screen | - | - | [16] |

| Isoxazole Derivative (TTI-4) | MCF-7 Breast Cancer Cells | 2.63 | µM (IC₅₀) | [17] |

| Pyridine-bioisostere of Cabozantinib (4) | c-Met Kinase | 4.9 | nM (IC₅₀) | [18] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further research.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) via Fluorination

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine.

Procedure:

-

To an autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).[1]

-

Seal the autoclave and heat to 175 °C overnight.[1]

-

Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[1]

-

After cooling to 25 °C, carefully vent the gas phase through a caustic lye scrubber.[1]

-

Dissolve the crude reaction mixture in dichloromethane and wash sequentially with 1 M NaOH (aq) and water.[1]

-

Remove the organic solvent by distillation.[1]

-

Purify the product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine (3.0 g, 73% yield).[1]

Synthesis of Flonicamid

Objective: To synthesize the insecticide Flonicamid.

Procedure:

-

In a flask, combine 4-trifluoromethylnicotinic acid (38.2 g, 0.2 mol), triphosgene (23.7 g, 0.08 mol), N,N-dimethylformamide (0.2 g), and toluene (120 g).[9]

-

Stir the reaction mixture at 80 °C for 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.[9]

-

In a separate flask, dissolve sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in water (380 g).[9]

-

Add the previously prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution and react for 2 hours.[9]

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain Flonicamid as a white solid (42 g, 91.7% yield, 99.7% purity).[9]

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against Acetyl-CoA Carboxylase.

Procedure:

-

The assay measures the production of ADP from the carboxylation of acetyl-CoA to malonyl-CoA.[19]

-

Prepare assay mixtures containing the test compound at various concentrations (typically in a 5 or 10-point dose-response format).[19]

-

Initiate the enzymatic reaction by adding ACC enzyme.

-

Use a no-inhibitor control (DMSO vehicle) and a target-specific control compound for each assay plate.[19]

-

Quantify the amount of ADP produced using a suitable detection kit, such as the ADP-Glo™ Kinase Assay (Promega).[19]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.[19]

Mitochondrial Respiration Assay (QoI Fungicide Activity)

Objective: To assess the effect of a test compound on mitochondrial respiration, characteristic of QoI fungicides.

Procedure:

-

Culture a suitable cell line (e.g., HepG2) in a Seahorse XF96 cell culture microplate.[20][21]

-

Prior to the assay, replace the culture medium with a specialized assay medium and equilibrate the cells in a CO₂-free incubator.[20]

-

Use a Seahorse XFe96 Analyzer to measure the oxygen consumption rate (OCR) in real-time.[20]

-

Establish a baseline OCR, then inject the test compound at various concentrations.[20]

-

Subsequently, inject a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[20]

-

Analyze the changes in OCR following the addition of the test compound to determine its effect on the electron transport chain.[20]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and mechanisms of action for trifluoromethylpyridine derivatives.

Caption: Synthetic pathways for the key intermediate DCTF and the herbicide Fluazifop-butyl.

References

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 7. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]

- 10. iskweb.co.jp [iskweb.co.jp]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 13. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]

- 14. cotton.org [cotton.org]

- 15. benchchem.com [benchchem.com]

- 16. IC50 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. evotec.com [evotec.com]

An In-depth Technical Guide to the Electronic Properties of Nitrated Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electronic properties of nitrated trifluoromethylpyridines. These heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical development due to the potent influence of the trifluoromethyl (–CF₃) and nitro (–NO₂) groups on molecular characteristics. The strongly electron-withdrawing nature of both substituents profoundly impacts the pKa, dipole moment, and frontier molecular orbitals of the pyridine ring, thereby affecting reactivity, membrane permeability, and binding affinity to biological targets.

While comprehensive experimental data for a wide range of nitrated trifluoromethylpyridine isomers are not extensively consolidated in the literature, this guide compiles available experimental data, presents detailed protocols for their measurement, and supplements these findings with computationally derived values to offer a thorough understanding of their electronic landscape.

Quantitative Electronic Properties

The electronic influence of substituents on an aromatic ring is a cornerstone of physical organic chemistry and drug design. For nitrated trifluoromethylpyridines, the interplay between the inductive effects of the –CF₃ group, the inductive and resonance effects of the –NO₂ group, and the inherent electronic nature of the pyridine ring itself creates a unique chemical entity.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electron-donating or electron-withdrawing effect of a substituent. The substituent constant, σ, is a key parameter in structure-activity relationship (SAR) studies. While specific σ values for the combined substitution patterns on pyridine are scarce, the constants for the individual groups provide a strong indication of their powerful electron-withdrawing capabilities.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Data Source(s) |

| –CF₃ | 0.44 | 0.57 | [1] |

| –NO₂ | 0.73 | 0.78 (1.25)¹ | [1] |

| 2-Pyridyl | - | 0.71 | [2][3] |

| 3-Pyridyl | 0.55 | 0.25 | [2][3][4] |

| 4-Pyridyl | 0.94 | 0.44 | [2][3][4] |

¹Value in parentheses is for systems with direct resonance interaction.

Acidity Constant (pKa)

The pKa of the conjugate acid of a pyridine derivative is a direct measure of the basicity of the ring nitrogen. The presence of potent electron-withdrawing groups like –NO₂ and –CF₃ significantly reduces the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa value compared to unsubstituted pyridine (pKa ≈ 5.2).[5][6] Theoretical calculations are often employed to predict these values due to the challenges in experimental determination for weakly basic compounds.

| Compound | Predicted pKa (Method) | Reference(s) |

| Pyridine (Reference) | 5.23 (Experimental) | [7] |

| 4-Nitropyridine | 1.61 (Experimental) | [6] |

| Substituted Pyridinium Ions | Various (DFT) | [7][8][9] |

| Nitrated Trifluoromethylpyridines | Data not available | Expected to be significantly < 1.6 |

Note: Experimental pKa values for specific nitrated trifluoromethylpyridine isomers are not readily found in surveyed literature. Computational methods provide a reliable pathway for their estimation.

Computationally Derived Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules where experimental data is unavailable. Properties such as HOMO-LUMO energies and dipole moments are crucial for understanding chemical reactivity and intermolecular interactions.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Computational Method | Reference(s) |

| 2-Chloro-5-nitropyridine | -7.98 | -3.91 | 4.07 | 1.67 | B3LYP/6-311++G(d,p) | [10] |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | -6.65 | -1.54 | 5.11 | 3.19 | B3LYP/cc-pVQZ | [11] |

| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | -7.31 | -1.79 | 5.52 | 5.13 | B3LYP/6-311++G(d,p) | [12] |

| 4-Nitropyridine N-oxide | - | - | - | 0.97 | MP2(full)/6-311G** | [13] |

Note: The values presented are for structurally related compounds to provide an indication of the expected electronic properties. Specific calculations for various nitrated trifluoromethylpyridine isomers are recommended for precise values.

Experimental Protocols

Detailed and reproducible experimental design is critical for obtaining high-quality data. The following sections outline standard methodologies for the determination of key electronic parameters.

Synthesis of Nitrated Trifluoromethylpyridines

The synthesis of these compounds often involves multi-step processes, including nitration and halogenation. Below is a representative workflow for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

A common synthetic route involves the initial formation of a trifluoromethylpyridine intermediate, such as 2-chloro-5-(trifluoromethyl)pyridine, from 3-picoline.[14] This intermediate is then subjected to nitration using standard nitrating agents like a mixture of nitric and sulfuric acid. The resulting product is often a mixture of isomers that requires purification by methods such as column chromatography or recrystallization to isolate the desired nitrated trifluoromethylpyridine.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes as it ionizes. By measuring the absorbance at various pH values, the pKa can be determined.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known pH values.

-

Sample Preparation: Prepare a stock solution of the nitrated trifluoromethylpyridine in a suitable solvent (e.g., DMSO or methanol).

-

Spectrophotometric Measurement:

-

In a 96-well UV-transparent microplate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Record the full UV-Vis spectrum (e.g., 250-500 nm) for the compound in each buffer.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly between the protonated and deprotonated forms.

-

Plot absorbance at these wavelengths against pH.

-

Fit the data to the appropriate form of the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

-

Determination of Dipole Moment

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of solutions at various concentrations.

Protocol:

-

Solvent Selection: Choose a non-polar solvent with a zero dipole moment (e.g., benzene or cyclohexane).

-

Solution Preparation: Prepare a series of dilute solutions of the nitrated trifluoromethylpyridine in the non-polar solvent at different mole fractions.

-

Measurement of Dielectric Constant: Measure the capacitance of a cell containing the pure solvent and each solution using a heterodyne-beat frequency apparatus or a modern dielectric constant meter. The dielectric constant is calculated from the ratio of capacitances.

-

Measurement of Density: Accurately measure the density of the pure solvent and each solution using a pycnometer or density meter.

-

Data Analysis:

-

Calculate the molar polarization of the solution and the solvent.

-

Extrapolate the data to infinite dilution to determine the molar polarization of the solute.

-

Use the Debye equation to calculate the dipole moment from the orientation polarization.

-

Determination of Redox Potential by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution. It provides information on the reduction and oxidation potentials.

Protocol:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]

-

Solution Preparation: Prepare a solution of the nitrated trifluoromethylpyridine in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Voltammetric Scan:

-

Apply a potential waveform that scans linearly from a starting potential to a switching potential and back.

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis:

Conclusion

The electronic properties of nitrated trifluoromethylpyridines are dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl substituents. This leads to a significant decrease in the basicity of the pyridine nitrogen, reflected in very low pKa values, and influences the frontier molecular orbitals, which are critical for chemical reactivity and biological interactions. While a complete experimental dataset is not available, this guide provides the foundational knowledge, detailed experimental protocols, and computational insights necessary for researchers in drug development and materials science to effectively work with and understand these potent chemical entities. The combination of synthesis, experimental measurement, and computational modeling provides a robust framework for exploring the structure-property relationships in this important class of compounds.

References

- 1. global.oup.com [global.oup.com]

- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 3. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 18. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has become a cornerstone of modern medicinal chemistry and agrochemical design. This technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of pyridine derivatives. Through a detailed examination of quantitative data, experimental protocols, and relevant biological pathways, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel bioactive molecules.

Introduction: The "Super-Methyl" Effect on a Privileged Heterocycle

The pyridine ring is a ubiquitous and versatile pharmacophore found in numerous biologically active compounds. When functionalized with a trifluoromethyl group, its properties are profoundly altered. The CF₃ group, often referred to as a "super-methyl" group, imparts a unique combination of steric and electronic effects that medicinal chemists leverage to overcome challenges in drug design. Its high electronegativity, metabolic stability, and lipophilicity make it a powerful tool for enhancing drug-like properties. This guide will explore these effects in detail, providing a technical foundation for the rational design of trifluoromethylated pyridine derivatives.

Physicochemical Properties Modulation

The introduction of a trifluoromethyl group significantly impacts the fundamental physicochemical properties of the pyridine ring. These changes are critical for optimizing a molecule's interaction with biological targets and its overall pharmacokinetic profile.

Electronic Effects and pKa

The trifluoromethyl group is a strong electron-withdrawing group, a property quantified by its positive Hammett constant (σₚ = 0.54). This potent inductive effect decreases the electron density of the pyridine ring, thereby reducing the basicity of the ring nitrogen. Consequently, the pKa of trifluoromethylated pyridines is significantly lower than that of their non-fluorinated analogues. This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Table 1: Comparison of pKa Values for Pyridine and Substituted Pyridine Derivatives

| Compound | Substituent | Position | pKa |

| Pyridine | -H | - | 5.25 |

| 3-Methylpyridine | -CH₃ | 3 | 5.68 |

| 3-(Trifluoromethyl)pyridine | -CF₃ | 3 | 3.45 |

| 4-Methylpyridine | -CH₃ | 4 | 6.02 |

| 4-(Trifluoromethyl)pyridine | -CF₃ | 4 | 3.75 |

| 5-Hydroxy-2-(trifluoromethyl)pyridine | -OH, -CF₃ | 5, 2 | ~8.5 (phenol) |

Note: pKa values are approximate and can vary with measurement conditions. Data compiled from various sources.

Lipophilicity and LogP

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall drug disposition. The trifluoromethyl group is highly lipophilic, and its incorporation into the pyridine ring generally increases the molecule's logP value. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier. However, the final logP value is dependent on the overall molecular structure and the position of the CF₃ group.

Table 2: LogP Values of Pyridine and Trifluoromethylpyridine Isomers

| Compound | LogP |

| Pyridine | 0.65 |

| 2-(Trifluoromethyl)pyridine | 1.83 |

| 3-(Trifluoromethyl)pyridine | 1.70 |

| 4-(Trifluoromethyl)pyridine | 1.58 |

Note: LogP values are calculated estimates and can vary.

Impact on Biological Activity and Drug Design

The unique properties conferred by the trifluoromethyl group have been exploited in the design of a wide range of biologically active pyridine derivatives, from agrochemicals to pharmaceuticals.

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methyl group with a CF₃ group is a common strategy to block metabolic "hot spots," thereby increasing the drug's half-life and improving its pharmacokinetic profile.

Table 3: Comparative Metabolic Stability of Pyridine Derivatives

| Compound | Key Metabolic Pathway | In Vitro Half-life (t½) |

| Pyridine Analogue with Methyl Group | Methyl group oxidation | Shorter |

| Pyridine Analogue with Trifluoromethyl Group | Ring hydroxylation (if unprotected) | Longer |

Note: This table presents a generalized comparison. Actual metabolic stability is highly dependent on the specific molecular scaffold.

Bioisosterism and Target Binding

The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl, ethyl, or even a nitro group. Its steric bulk can influence the conformation of the molecule, leading to improved binding affinity and selectivity for its biological target. The electron-withdrawing nature of the CF₃ group can also alter the electronic landscape of the pyridine ring, influencing key interactions within the binding pocket of a protein.

Case Study: Leniolisib - A Trifluoromethylpyridine Derivative in the PI3K/Akt Signaling Pathway

Leniolisib (CDZ173) is a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor that contains a trifluoromethylpyridine moiety. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). The trifluoromethyl group in Leniolisib contributes to its potency and favorable pharmacokinetic properties. Leniolisib acts by inhibiting the PI3K/Akt signaling pathway, which is often hyperactive in certain immune disorders and cancers.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Leniolisib.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of trifluoromethylpyridine derivatives.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) of a compound by measuring its UV-Vis absorbance at different pH values.

Materials:

-

Test compound

-

DMSO (for stock solution)

-

A series of aqueous buffers with known pH values (e.g., citrate, phosphate, borate) covering a range of at least 2 pH units above and below the expected pKa.

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well microplate, add a defined volume of each buffer solution to different wells.

-

Add a small, constant volume of the compound's stock solution to each well containing buffer, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

-

Include blank wells containing only the buffers for background correction.

-

Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate reader.

-

Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances against the pH of the buffers.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of LogP by Reverse-Phase HPLC

This method estimates the octanol-water partition coefficient (LogP) based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Materials:

-

Test compound

-

A series of standard compounds with known LogP values

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile/water or methanol/water gradient

-

Octanol-saturated water and water-saturated octanol

Procedure:

-

Prepare solutions of the test compound and standard compounds in a suitable solvent (e.g., methanol).

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject each standard compound and record its retention time.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') for each standard against its known LogP value. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Inject the test compound and record its retention time.

-

Calculate the k' for the test compound and use the calibration curve to determine its LogP value.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Test compound

-